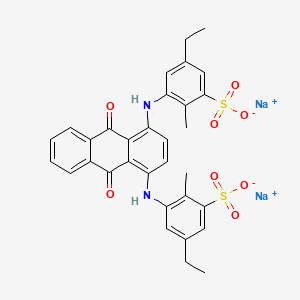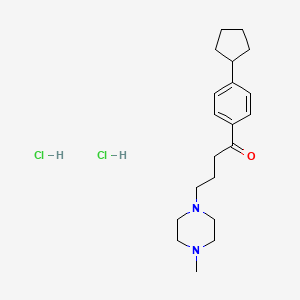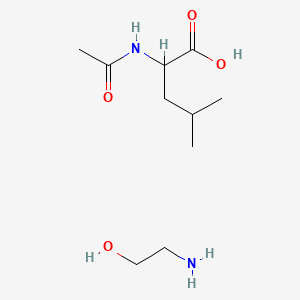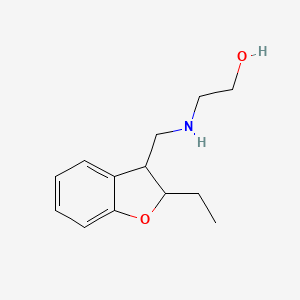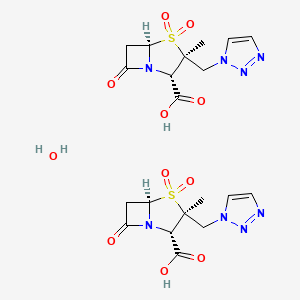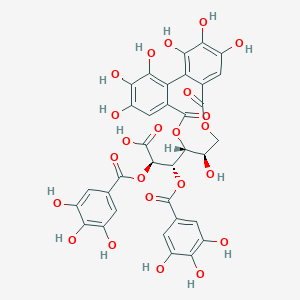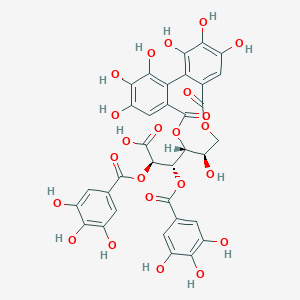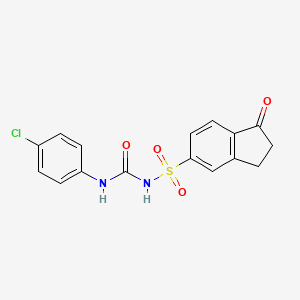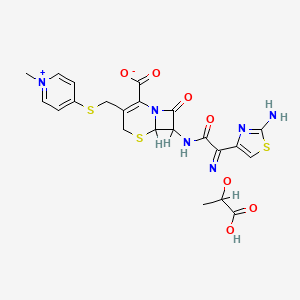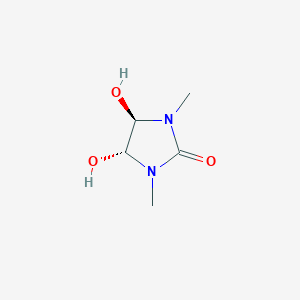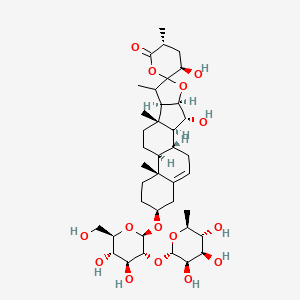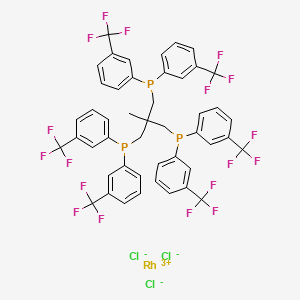
(RhCl3(CF3PPP))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(III) chloride (RhCl3(CF3PPP)): is a coordination compound that features rhodium in the +3 oxidation state. This compound is known for its distinctive red-brown color and is commonly used in various chemical reactions and industrial applications. The presence of the trifluoromethyl-substituted phosphine ligand (CF3PPP) enhances its reactivity and stability, making it a valuable compound in both research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrochloric Acid Reaction: Rhodium(III) chloride can be synthesized by reacting rhodium(III) oxide with hydrochloric acid.
Chlorine Reaction: Another method involves reacting rhodium sponge with chlorine gas at temperatures between 200-300°C.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: RhCl3(CF3PPP) can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Substitution: This compound can participate in substitution reactions where ligands are replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Ethanol, water, and other polar solvents.
Major Products:
Rhodium(I) Derivatives: Formed during reduction reactions.
Ligand-Substituted Complexes: Produced during substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Electrocatalysis: It is used to dope graphene with rhodium nanoparticles, enhancing its electrocatalytic properties for energy and sensing applications.
Biology and Medicine:
Biomedical Research: Rhodium complexes are studied for their potential use in cancer treatment due to their ability to interact with DNA and proteins.
Industry:
Mécanisme D'action
Molecular Targets and Pathways:
Catalytic Activity: The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds through coordination with substrates.
Interaction with Biomolecules: In biomedical applications, rhodium complexes can bind to DNA and proteins, disrupting their normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- Rhodium(III) Fluoride (RhF3)
- Rhodium(III) Bromide (RhBr3)
- Rhodium(III) Iodide (RhI3)
- Cobalt(II) Chloride (CoCl2)
- Iridium(III) Chloride (IrCl3)
- Ruthenium(III) Chloride (RuCl3)
- Palladium(II) Chloride (PdCl2)
Uniqueness:
Propriétés
Numéro CAS |
204906-23-0 |
|---|---|
Formule moléculaire |
C47H33Cl3F18P3Rh |
Poids moléculaire |
1241.9 g/mol |
Nom IUPAC |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium(3+);trichloride |
InChI |
InChI=1S/C47H33F18P3.3ClH.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;;;;/h2-25H,26-28H2,1H3;3*1H;/q;;;;+3/p-3 |
Clé InChI |
IFZCGCQPPVAXSJ-UHFFFAOYSA-K |
SMILES canonique |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[Cl-].[Cl-].[Cl-].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


